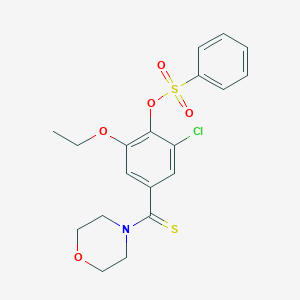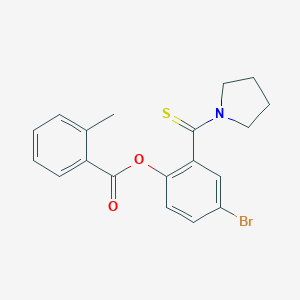
2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate, also known as CEC, is a chemical compound that has gained attention due to its potential use in scientific research. CEC is a sulfonate ester that has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate is not fully understood. However, studies have suggested that 2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate may inhibit enzymes by binding to the active site of the enzyme, thereby preventing the enzyme from carrying out its normal function. 2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate has also been found to exhibit antioxidant properties, which may contribute to its inhibitory effects.
Biochemical and Physiological Effects:
2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate has been found to exhibit various biochemical and physiological effects. Studies have suggested that 2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate may have anti-inflammatory and analgesic effects. 2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate has also been found to exhibit cytotoxic effects on certain cancer cell lines, making it a potential candidate for cancer treatment. Furthermore, 2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate has been found to exhibit antimicrobial properties, making it a potential candidate for the development of antimicrobial agents.
Advantages and Limitations for Lab Experiments
2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use. 2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate has also been found to exhibit inhibitory effects on certain enzymes, making it a useful tool for enzyme assays. However, 2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate also has limitations for use in lab experiments. Its mechanism of action is not fully understood, which may limit its use in certain studies. Additionally, 2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate may exhibit non-specific binding to certain proteins, which may interfere with the results of certain experiments.
Future Directions
There are several future directions for research on 2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate. One potential area of research is the development of 2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate-based fluorescent probes for the detection of metal ions. Another potential area of research is the development of 2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate-based inhibitors for enzymes involved in disease pathways. Furthermore, research on the cytotoxic effects of 2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate on cancer cell lines may lead to the development of new cancer treatments. Finally, further studies on the antimicrobial properties of 2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate may lead to the development of new antimicrobial agents.
Synthesis Methods
The synthesis of 2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate involves the reaction of 2-chloro-6-ethoxy-4-nitrophenyl benzenesulfonate with morpholine-4-carbothioamide. The reaction is carried out in the presence of a catalyst and a solvent at a specific temperature and pressure. The resulting product is then purified through recrystallization to obtain 2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate in its pure form.
Scientific Research Applications
2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate has been found to have potential applications in scientific research. It has been used as a reagent in the synthesis of various organic compounds. 2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Furthermore, 2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate has been found to exhibit inhibitory effects on certain enzymes, making it a potential candidate for drug development.
properties
Product Name |
2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate |
|---|---|
Molecular Formula |
C19H20ClNO5S2 |
Molecular Weight |
442 g/mol |
IUPAC Name |
[2-chloro-6-ethoxy-4-(morpholine-4-carbothioyl)phenyl] benzenesulfonate |
InChI |
InChI=1S/C19H20ClNO5S2/c1-2-25-17-13-14(19(27)21-8-10-24-11-9-21)12-16(20)18(17)26-28(22,23)15-6-4-3-5-7-15/h3-7,12-13H,2,8-11H2,1H3 |
InChI Key |
UZRJZLLWKKVTGH-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)C(=S)N2CCOCC2)Cl)OS(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=S)N2CCOCC2)Cl)OS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5Z)-3-benzyl-5-[3-methoxy-2-(propan-2-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B306257.png)
![ethyl 2-[(5E)-5-[[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306258.png)
![2-[(3-{(E)-[3-(butan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B306260.png)
![ethyl 2-[(5E)-2,4-dioxo-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306261.png)
![Ethyl 2-[5-({2-[(2-cyanobenzyl)oxy]-1-naphthyl}methylene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306262.png)
![(5E)-5-[(1-ethyl-1H-indol-3-yl)methylidene]-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B306263.png)
![2-ethoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B306265.png)
![2-Chloro-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306268.png)

![[2-Chloro-6-methoxy-4-(morpholine-4-carbothioyl)phenyl] 2-methylbenzoate](/img/structure/B306271.png)

![4-[2,5-dimethyl-3-(4-morpholinylcarbothioyl)-1H-pyrrol-1-yl]phenyl 4-bromobenzenesulfonate](/img/structure/B306274.png)

